5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid
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Overview
Description
5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a pyrazolidine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group. Pyrazolidine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolidine ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazolidine derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or microbial processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)pyrazolidine-3-carboxylic acid
- 5-(2,3-Dichlorophenyl)pyrazolidine-3-carboxylic acid
- 4-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid
Uniqueness
5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dichlorophenyl group may enhance its potency and selectivity for certain molecular targets compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)pyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-3,8-9,13-14H,4H2,(H,15,16) |
InChI Key |
ANQQBNOHLXGFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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